(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
This compound is a triazolopyridazine-based acrylamide derivative characterized by a [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenyl group and a 3,4,5-trimethoxyphenyl acrylamide moiety. The (E)-configuration of the acrylamide group ensures structural rigidity, which is critical for binding interactions in medicinal chemistry applications. Its design likely targets kinases or tubulin polymerization pathways, as trimethoxyphenyl groups are common in anti-mitotic agents (e.g., combretastatin analogs) . The triazolopyridazine scaffold is known for its metabolic stability and hydrogen-bonding capacity, enhancing bioavailability compared to simpler heterocycles.
Properties
IUPAC Name |
(E)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-30-19-11-15(12-20(31-2)23(19)32-3)7-10-22(29)25-17-6-4-5-16(13-17)18-8-9-21-26-24-14-28(21)27-18/h4-14H,1-3H3,(H,25,29)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAPHCRFKQWKSZ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N6O3, and it features a triazolo-pyridazine moiety linked to an acrylamide structure. The presence of multiple functional groups suggests diverse interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of triazolo-pyridazine derivatives. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range . The incorporation of the triazole ring enhances the binding affinity to bacterial enzymes, making these compounds promising candidates for further development as anti-tubercular agents.
Antifungal Activity
Triazolo-pyridazine hybrids have also demonstrated antifungal properties. Research indicates that these compounds can inhibit the growth of biotrophic fungal pathogens effectively . This activity is attributed to the ability of the triazole moiety to disrupt fungal cell wall synthesis.
Cytotoxicity and Selectivity
An important aspect of any therapeutic agent is its cytotoxicity profile. Preliminary studies suggest that derivatives of triazolo-pyridazine exhibit low toxicity towards human cell lines (e.g., HEK-293), which is crucial for their development as safe therapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways in pathogens.
- Receptor Modulation : Its structure allows for potential interactions with specific receptors involved in cell signaling pathways.
Case Studies and Research Findings
- Anti-Tubercular Activity : A study evaluating a series of triazolo-pyridazine derivatives found that certain compounds exhibited potent anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications to the triazole ring can significantly enhance biological activity.
- Cytotoxicity Assessment : In vitro cytotoxicity assays on human embryonic kidney cells revealed that several derivatives were non-toxic at therapeutic concentrations . This finding supports their potential use in clinical settings without significant adverse effects.
- Structure-Activity Relationship (SAR) : Investigations into SAR demonstrated that specific substitutions on the pyridazine ring are critical for enhancing biological activity. For example, modifications at the 6-position dramatically influenced potency against Mycobacterium tuberculosis .
Data Tables
| Compound | Target Pathogen | IC50 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|---|
| Compound A | M. tuberculosis | 1.35 | Non-toxic |
| Compound B | Fungal Pathogen | 2.00 | Non-toxic |
| Compound C | C. parvum | 3.80 | Non-toxic |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the compound with analogs sharing the [1,2,4]triazolo[4,3-b]pyridazine core or acrylamide/aryl motifs:
Key Observations:
Core Modifications: The reference compound’s 3,4,5-trimethoxyphenyl group distinguishes it from analogs like the thiophene-containing derivative or ethoxyphenyl acetamide . Trimethoxy groups enhance tubulin-binding affinity compared to single substituents (e.g., ethoxy), as seen in combretastatin studies .
Bioactivity Implications: The (E)-acrylamide linkage in the reference compound likely stabilizes interactions with cysteine residues in kinases (e.g., covalent inhibitors like osimertinib), whereas the acetamide in may rely on non-covalent binding. Thiophene vs. Trimethoxyphenyl: Thiophene’s electron-rich nature favors interactions with aromatic residues, while trimethoxy groups provide steric bulk and hydrophobic contacts, critical for disrupting microtubule dynamics .
Metabolic Stability :
- The 3-methyl-triazolopyridazine in may reduce oxidative metabolism compared to the reference compound’s unsubstituted core, but this could also diminish hydrogen-bonding capacity.
Research Findings and Limitations
- In Silico Studies : Molecular docking suggests the reference compound binds strongly to the colchicine site of tubulin (ΔG = -9.2 kcal/mol), outperforming the ethoxyphenyl acetamide analog (ΔG = -7.8 kcal/mol) due to trimethoxy interactions .
- Synthetic Challenges : The acrylamide’s (E)-configuration requires precise stereochemical control during synthesis, unlike the more straightforward acetamide derivatives .
- Gaps in Data: No in vivo studies for the reference compound are cited in the provided evidence. Comparative pharmacokinetic data (e.g., half-life, clearance) with analogs like or remain unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
